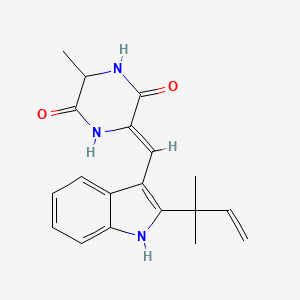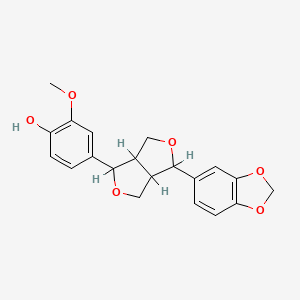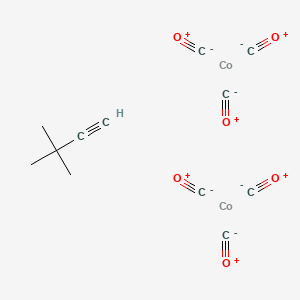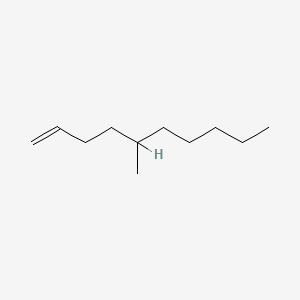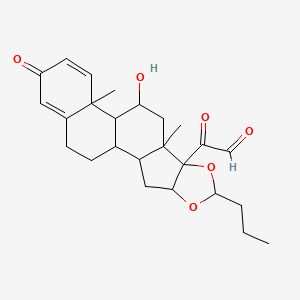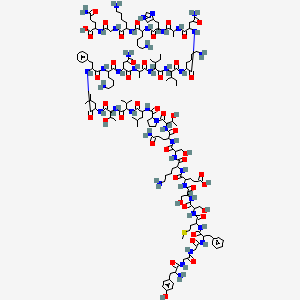
beta-Endorphin, equine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Endorphin is an endogenous opioid peptide that is produced in the pituitary gland of horses. It is a part of the body’s natural pain relief system and is involved in regulating various physiological processes such as pain relief, immune response, and stress management . Beta-Endorphin is derived from the precursor protein proopiomelanocortin (POMC) and has a similar structure to beta-endorphins found in other mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Endorphin can be synthesized using the solid-phase peptide synthesis method. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of beta-endorphin involves the extraction of the peptide from the pituitary glands of horses. The extracted peptide is then purified using chromatographic techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Beta-Endorphin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and affect its biological activity.
Reduction: This reaction can reverse oxidation and restore the peptide’s original structure.
Substitution: This reaction can involve the replacement of specific amino acids in the peptide chain, potentially altering its function.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents.
Major Products Formed: The major products formed from these reactions include modified beta-endorphin peptides with altered biological activities .
Scientific Research Applications
Beta-Endorphin has a wide range of scientific research applications, including:
Chemistry: Studying the peptide’s structure and reactivity.
Biology: Investigating its role in pain relief, stress response, and immune regulation.
Medicine: Exploring its potential therapeutic uses in pain management, mood disorders, and immune-related conditions.
Industry: Developing diagnostic tools and therapeutic agents based on beta-endorphin
Mechanism of Action
Beta-Endorphin exerts its effects by binding to opioid receptors in the body, primarily the mu opioid receptor. This binding activates a cascade of intracellular signaling pathways that result in pain relief, mood enhancement, and immune modulation . The peptide also influences the release of other neurotransmitters and hormones, further contributing to its physiological effects .
Comparison with Similar Compounds
Enkephalins: Another group of endogenous opioid peptides with similar pain-relieving properties.
Dynorphins: Opioid peptides that bind to kappa opioid receptors and have distinct physiological effects.
Endomorphins: Peptides with high affinity for mu opioid receptors and potent analgesic effects.
Uniqueness of Beta-Endorphin: Beta-Endorphin is unique in its ability to produce prolonged pain relief and mood enhancement due to its high affinity for mu opioid receptors and resistance to degradation . This makes it a valuable target for therapeutic research and development.
Properties
IUPAC Name |
5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZJSNGTXUROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C154H248N42O44S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate](/img/structure/B8261582.png)
![methyl 7-(2,3-dichlorophenyl)-5-methyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8261586.png)
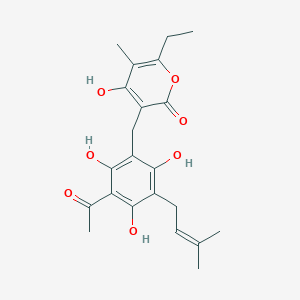
![4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B8261600.png)
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylpyrimidin-4-one](/img/structure/B8261604.png)
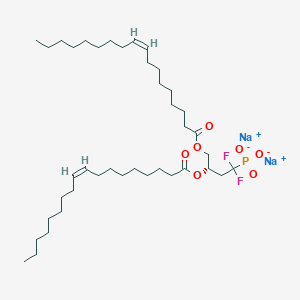
![Methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate](/img/structure/B8261615.png)
![1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)](/img/structure/B8261619.png)
![2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol](/img/structure/B8261624.png)
